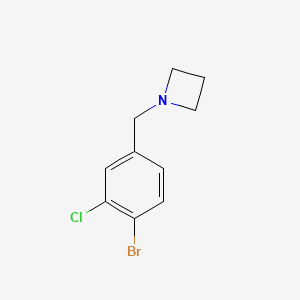
6,8-Difluoro-4-iodo-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Difluoro-4-iodo-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Méthodes De Préparation
The synthesis of 6,8-Difluoro-4-iodo-2-methylquinoline typically involves the introduction of fluorine and iodine atoms into the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the quinoline ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The iodine atom can be introduced via iodination reactions using iodine or iodine monochloride .
Industrial production methods may involve multi-step synthesis routes, starting from commercially available precursors. These methods often include cyclization reactions, halogenation, and functional group transformations to achieve the desired fluorinated quinoline structure .
Analyse Des Réactions Chimiques
6,8-Difluoro-4-iodo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The iodine atom in the compound makes it suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran .
Applications De Recherche Scientifique
6,8-Difluoro-4-iodo-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 6,8-Difluoro-4-iodo-2-methylquinoline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein, thereby blocking its activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target .
Comparaison Avec Des Composés Similaires
6,8-Difluoro-4-iodo-2-methylquinoline can be compared with other fluorinated quinolines, such as:
6-Fluoroquinoline: A simpler fluorinated quinoline with one fluorine atom, used in the synthesis of various pharmaceuticals.
6,8-Difluoroquinoline: Similar to this compound but lacks the iodine atom, making it less versatile for cross-coupling reactions.
4-Iodoquinoline: Contains an iodine atom but lacks fluorine atoms, which may result in lower biological activity and stability.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provides a balance of reactivity and stability, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C10H6F2IN |
|---|---|
Poids moléculaire |
305.06 g/mol |
Nom IUPAC |
6,8-difluoro-4-iodo-2-methylquinoline |
InChI |
InChI=1S/C10H6F2IN/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3 |
Clé InChI |
URFGJWMFKWFAME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)



![Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate](/img/structure/B15331764.png)



![Sodium 3-[4-[[1-[4-(Allyloxy)-6-methyl-2-pyrimidinyl]-1,2,3,6-tetrahydro-4-pyridyl]methoxy]phenyl]-4-hexynoate](/img/structure/B15331811.png)




![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)
